molecular formula C8H10FNO B2907394 (2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol CAS No. 2248184-81-6

(2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol

Cat. No.: B2907394
CAS No.: 2248184-81-6
M. Wt: 155.172
InChI Key: MSHYIMNYMOHYAU-LURJTMIESA-N
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Description

(2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol is an organic compound that features a fluorinated pyridine ring attached to a chiral propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-fluoropyridine.

    Grignard Reaction: The 2-fluoropyridine undergoes a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to introduce the propanol moiety.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to isolate the (2R)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: The major product is (2R)-2-(2-Fluoropyridin-4-yl)propan-1-one.

    Reduction: The major product is (2R)-2-(2-Fluoropyridin-4-yl)propane.

    Substitution: The major products depend on the nucleophile used, such as (2R)-2-(2-Aminopyridin-4-yl)propan-1-ol when using an amine.

Scientific Research Applications

(2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets. The fluorinated pyridine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chiral propanol moiety may also play a role in the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol: The enantiomer of the compound, which may have different biological activity.

    2-(2-Fluoropyridin-4-yl)ethanol: A similar compound with an ethyl group instead of a propyl group.

    2-(2-Fluoropyridin-4-yl)propan-2-ol: A similar compound with a secondary alcohol instead of a primary alcohol.

Uniqueness

(2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol is unique due to its specific chiral configuration and the presence of a fluorinated pyridine ring. This combination of features can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(2R)-2-(2-fluoropyridin-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-6(5-11)7-2-3-10-8(9)4-7/h2-4,6,11H,5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHYIMNYMOHYAU-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC(=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=CC(=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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